molecular formula C35H34BrN2O6P B12960615 tert-butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

tert-butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B12960615
M. Wt: 689.5 g/mol
InChI Key: PNILQVSYTABZLB-UHFFFAOYSA-N
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Description

The compound “tert-butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate; 13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide” is a complex organic molecule with significant potential in various scientific fields. The compound consists of two distinct parts: a benzazepine derivative and a phosphapentacyclo structure. The benzazepine derivative is known for its biological activity, while the phosphapentacyclo structure adds unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate involves multiple steps. One common method includes the reaction of potassium 5-(tert-butyl)-1,3,4-oxadiazole-2-carboxylate with HATU in DMF, followed by the addition of triethylamine . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification methods such as crystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The presence of the amino and bromo groups allows for oxidation reactions, forming corresponding oxides.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzazepine derivatives and phosphapentacyclo compounds with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the benzazepine derivative exhibits potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is being explored for treating neurological disorders and cancer. Its ability to cross the blood-brain barrier and interact with specific receptors makes it a promising candidate.

Industry

Industrially, the compound can be used in the development of advanced materials and catalysts. Its unique chemical properties enable the creation of novel materials with specific functionalities.

Mechanism of Action

The compound exerts its effects through multiple pathways. The benzazepine derivative interacts with neurotransmitter receptors in the brain, modulating their activity. The phosphapentacyclo structure may enhance the compound’s stability and bioavailability, allowing it to reach its targets more effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, tert-butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate stands out due to its dual structure, combining a biologically active benzazepine derivative with a chemically unique phosphapentacyclo structure

Properties

Molecular Formula

C35H34BrN2O6P

Molecular Weight

689.5 g/mol

IUPAC Name

tert-butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

InChI

InChI=1S/C20H13O4P.C15H21BrN2O2/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25;1-15(2,3)20-14(19)18-7-6-13(17)12-5-4-11(16)8-10(12)9-18/h1-12H,(H,21,22);4-5,8,13H,6-7,9,17H2,1-3H3

InChI Key

PNILQVSYTABZLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=C(C1)C=C(C=C2)Br)N.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O

Origin of Product

United States

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